molecular formula C5H10O2 B1582340 cis-1,2-Cyclopentanediol CAS No. 5057-98-7

cis-1,2-Cyclopentanediol

Cat. No. B1582340
CAS RN: 5057-98-7
M. Wt: 102.13 g/mol
InChI Key: VCVOSERVUCJNPR-UHFFFAOYSA-N
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Description

“Cis-1,2-Cyclopentanediol” is a chemical compound with the linear formula C5H8(OH)2 . Its CAS Number is 5057-98-7 . It is also known by the synonym "cis-1,2-Dihydroxycyclopentane" .


Molecular Structure Analysis

The molecular structure of “cis-1,2-Cyclopentanediol” can be represented by the SMILES string O[C@@H]1CCC[C@@H]1O . The InChI representation is 1S/C5H10O2/c6-4-2-1-3-5(4)7/h4-7H,1-3H2/t4-,5+ . The molecular weight of “cis-1,2-Cyclopentanediol” is 102.13 .


Physical And Chemical Properties Analysis

“Cis-1,2-Cyclopentanediol” is a liquid at room temperature . It has a boiling point of 108-109 °C/20 mmHg and a melting point of 24-28 °C .

Scientific Research Applications

cis-1,2-Cyclopentanediol is a chemical compound with the linear formula C5H8(OH)2 . It is often used in the field of chemistry , particularly in the synthesis of other compounds .

The compound is a liquid at room temperature, with a boiling point of 108-109 °C/20 mmHg and a melting point of 24-28 °C . These properties can be important in its applications, as they can affect how the compound behaves under different conditions.

  • Polymerization Tools

    • Field : Chemistry
    • Application : cis-1,2-Cyclopentanediol is used as a polymerization tool . Polymerization is a process of reacting monomer molecules together in a chemical reaction to form polymer chains or three-dimensional networks.
  • Synthesis of Polyurethane

    • Field : Industrial Chemistry
    • Application : 1,3-cyclopentanediol, which can be obtained from cis-1,2-Cyclopentanediol, has been successfully used as a monomer in the synthesis of polyurethane .
    • Method : The synthesis involves the aqueous phase rearrangement of furfuryl alcohol to 4-hydroxycyclopent-2-enone followed by hydrogenation .
    • Results : The result is a new route for the selective synthesis of renewable 1,3-cyclopentanediol .
  • Synthesis of β-hydroxy-substituted cyclic carbonyl compounds

    • Field : Organic Chemistry
    • Application : 1,3-Cyclopentanediol, which can be related to cis-1,2-Cyclopentanediol, has been used in the synthesis of β-hydroxy-substituted cyclic carbonyl compounds .
  • Synthesis of 1,3-cyclopentanediol bis (4-methylbenzenesulfonate)

    • Field : Organic Chemistry
    • Application : 1,3-Cyclopentanediol, which can be related to cis-1,2-Cyclopentanediol, has been used in the synthesis of 1,3-cyclopentanediol bis (4-methylbenzenesulfonate) .
  • Direct enantiomer resolution of diols without derivatization

    • Field : Analytical Chemistry
    • Application : 1,3-Cyclopentanediol, which can be related to cis-1,2-Cyclopentanediol, has been used in direct enantiomer resolution of diols without derivatization on a chiral polysiloxane by capillary gas chromatography .
  • Small scale polycondensation and consecutive analysis of novel polyesters

    • Field : Polymer Chemistry
    • Application : 1,3-cyclopentanediol, which can be related to cis-1,2-Cyclopentanediol, has been used in the small scale polycondensation and consecutive analysis of novel polyesters .
    • Method : The synthesis involves the aqueous phase rearrangement of furfuryl alcohol to 4-hydroxycyclopent-2-enone followed by hydrogenation .
    • Results : Despite the limited thermal stability of CPdiol, polymerization of CPdiol can successfully be achieved in thin-film polycondensation conditions at 180 °C, yielding molecular weights well above 10 kg mol −1 .

properties

IUPAC Name

(1S,2R)-cyclopentane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2/c6-4-2-1-3-5(4)7/h4-7H,1-3H2/t4-,5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCVOSERVUCJNPR-SYDPRGILSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@H](C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80964792
Record name rel-(1R,2S)-1,2-Cyclopentanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80964792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-1,2-Cyclopentanediol

CAS RN

5057-98-7
Record name cis-1,2-Cyclopentanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5057-98-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-(1R,2S)-1,2-Cyclopentanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80964792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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